molecular formula C14H21BrN2O4S B513293 2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-69-5

2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513293
CAS No.: 941256-69-5
M. Wt: 393.3g/mol
InChI Key: GUDKRXPLQKZTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C14H21BrN2O4S and a molecular weight of 393.3 g/mol. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals due to its ability to modulate pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: The major product would be 2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.

    Reduction: The major product would be 2-(4-((4-Bromo-3-ethoxyphenyl)sulfanyl)piperazin-1-yl)ethanol.

    Substitution: The major products would depend on the nucleophile used, such as 2-(4-((4-Azido-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol or 2-(4-((4-Cyano-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol.

Scientific Research Applications

2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways involving piperazine derivatives.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Bromophenyl)piperazin-1-yl)ethanol
  • 2-(4-(4-Chlorophenyl)piperazin-1-yl)ethanol
  • 2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanol

Uniqueness

2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of both the sulfonyl and ethanol groups, which can impart distinct chemical and biological properties. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in chemical synthesis .

Properties

IUPAC Name

2-[4-(4-bromo-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDKRXPLQKZTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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